molecular formula C10H22O5 B1596445 3,6,9,12-Tetraoxatetradecan-1-ol CAS No. 5650-20-4

3,6,9,12-Tetraoxatetradecan-1-ol

Cat. No. B1596445
CAS RN: 5650-20-4
M. Wt: 222.28 g/mol
InChI Key: GTAKOUPXIUWZIA-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetradecan-1-ol is an organic compound with the molecular formula C10H22O5 and a molecular weight of 222.2787 . It is also known as Tetraethylene glycol, monoethyl ether .


Molecular Structure Analysis

The molecular structure of 3,6,9,12-Tetraoxatetradecan-1-ol can be represented by the InChI string: InChI=1S/C10H22O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h11H,2-10H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6,9,12-Tetraoxatetradecan-1-ol include a density of 1.0±0.1 g/cm3, a boiling point of 302.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 62.9±6.0 kJ/mol, a flash point of 136.6±23.7 °C, and an index of refraction of 1.438 .

Scientific Research Applications

Enzymatic Miniemulsion Polymerization

This compound is used in enzymatic miniemulsion polymerization to produce fluorescent polymer particles. Its structure, similar to polyethylene glycol, allows for efficient polymerization processes .

Solvent Systems

In scientific research, 3,6,9,12-Tetraoxatetradecan-1-ol is used as a solvent due to its ability to dissolve both organic and inorganic substances, facilitating different types of chemical reactions and analyses .

Chromatography

The compound serves as a stationary phase in gas chromatography. Its unique structure allows for the separation of complex mixtures by retaining certain compounds longer than others .

properties

IUPAC Name

2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAKOUPXIUWZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029274
Record name Tetraethylene glycol monoethyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3,6,9,12-Tetraoxatetradecan-1-ol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,6,9,12-Tetraoxatetradecan-1-ol

CAS RN

5650-20-4
Record name Tetraethylene glycol monoethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5650-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetraethylene glycol monoethyl ether
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Record name 3,6,9,12-Tetraoxatetradecan-1-ol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraethylene glycol monoethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12-tetraoxatetradecan-1-ol
Source European Chemicals Agency (ECHA)
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Record name TETRAETHYLENE GLYCOL MONOETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: In what natural sources has 3,6,9,12-Tetraoxatetradecan-1-ol been identified?

A1: 3,6,9,12-Tetraoxatetradecan-1-ol has been found in the acetone extractives of Eucalyptus urograndis leaves [] and Eucalyptus urophylla leaves []. It's also present in the methanolic extracts of Equisetum arvense and Alchemila valgaris seeds [, ]. Additionally, it has been detected in sugarcane juice subjected to thermal treatment, membrane ultrafiltration, and gamma irradiation [].

Q2: What potential applications have been suggested for the extracts containing 3,6,9,12-Tetraoxatetradecan-1-ol?

A2: Research suggests that the acetone extractives from Eucalyptus urograndis leaves, which contain 3,6,9,12-Tetraoxatetradecan-1-ol, could be utilized as bioenergy, biomedicines, and mildew-proof preparations []. Similarly, the benzene/ethanol extractives from both E. camaldulensis and E. urophylla leaves, also containing the compound, are believed to be rich in natural biomedicinal materials []. The methanolic extracts of Equisetum arvense and Alchemila valgaris seeds, where the compound is present, are suggested to have potential use in herbal remedies for their anti-inflammatory, analgesic, antipyretic, cardiac tonic, and antiasthmatic properties [, ].

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